Benzimidazole-urea, 47
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H19F4N5O3 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C28H19F4N5O3/c29-21-12-6-17(28(30,31)32)14-23(21)36-27(39)33-18-7-9-19(10-8-18)40-20-11-13-22-24(15-20)35-26(34-22)37-25(38)16-4-2-1-3-5-16/h1-15H,(H2,33,36,39)(H2,34,35,37,38) |
InChI Key |
BUBCSTHPMRUDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzimidazole Urea
General Synthetic Strategies for Urea (B33335) Derivatives
The urea functional group is a cornerstone in medicinal chemistry and materials science. Its synthesis has evolved from classical, often hazardous, methods to more refined and safer alternatives.
The traditional and most direct approach to forming urea derivatives involves the reaction of amines with highly reactive carbonyl sources. vulcanchem.com
Phosgene (B1210022) and its Equivalents: The reaction of a primary amine with phosgene (COCl₂) or its safer solid equivalent, triphosgene, generates an isocyanate intermediate. This intermediate is then reacted with a second amine to produce an unsymmetrical urea. While efficient, this method's utility is hampered by the extreme toxicity of phosgene. vulcanchem.comacs.org
Carbon Monoxide: Catalytic carbonylation of amines with carbon monoxide (CO) offers another pathway. Palladium-catalyzed reactions, for instance, can facilitate the coupling of two different amines with CO to form urea derivatives, though conditions can be harsh. vulcanchem.com
Isocyanates: The most common and versatile laboratory-scale method for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. For complex molecules like Benzimidazole-urea, 47, a likely synthetic step involves the reaction of an amino-functionalized precursor with a custom-synthesized isocyanate, such as 2-fluoro-5-(trifluoromethyl)phenyl isocyanate. nih.govacgpubs.org
Concerns over the toxicity of phosgene have driven the development of safer synthetic methodologies for creating urea linkages.
Carbamate (B1207046) Intermediates: Phenyl carbamates can serve as effective precursors. A phenyl carbamate, prepared from an amine, can react with a different amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield a urea derivative under mild conditions, with phenol (B47542) as a removable by-product.
Phosgene Substitutes: Reagents like N,N'-Carbonyldiimidazole (CDI) are widely used as safer alternatives to phosgene. acs.org An amine reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then readily reacts with a second amine to furnish the urea. Other substitutes include S,S-dimethyl dithiocarbonate (DMDTC), which reacts with amines to form ureas, particularly in aqueous media.
Rearrangement Reactions: The Curtius, Hoffman, and Lossen rearrangements provide routes to isocyanates from carboxylic acids, amides, or hydroxamic acids, respectively. These isocyanates can then be trapped in situ by an amine to form the desired urea, avoiding the need to handle toxic reagents directly.
Table 1: Comparison of Selected Reagents for Urea Synthesis
| Reagent/Method | Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanates | Amine, Isocyanate | Often room temp, inert solvent | High yield, versatile, mild conditions | Limited commercial availability of complex isocyanates |
| Phosgene/Triphosgene | Two amines | Base, inert solvent | Efficient, well-established | Extreme toxicity of phosgene, corrosive HCl byproduct |
| N,N'-Carbonyldiimidazole (CDI) | Two amines | Room temp, aprotic solvent | Safe, solid reagent, mild conditions | Stoichiometric byproduct (imidazole) |
| Phenyl Carbamates | Phenyl carbamate, Amine | DMSO, room temperature | Avoids phosgene, mild conditions | Requires pre-synthesis of carbamate |
| Carbon Monoxide (Catalytic) | Two amines, CO | Metal catalyst (e.g., Pd), pressure | Atom economical | Requires catalyst and pressure equipment |
As part of the push towards greener chemistry, significant research has focused on using carbon dioxide (CO₂) as a C1 source for urea synthesis. This approach is highly atom-economical and utilizes a renewable, non-toxic feedstock. The reaction typically involves treating an amine with CO₂, often under pressure and in the presence of a catalyst or a dehydrating agent, to form a carbamic acid intermediate. This intermediate is then converted to the urea. While promising, these methods can require specific catalytic systems and conditions to achieve high yields, particularly for complex aromatic amines.
Development of Alternative, Less Toxic Synthetic Routes
Synthetic Approaches to Benzimidazole (B57391) Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry. Its synthesis is well-established, with methods ranging from classical condensations to modern catalytic and microwave-assisted protocols.
The most fundamental method for constructing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an ester or anhydride). rsc.orgmdpi.com Heating the reactants, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, promotes cyclization and dehydration to form the 2-substituted benzimidazole. rsc.org
A related classical approach, the Weidenhagen reaction, uses an aldehyde as the C1 source. The o-phenylenediamine condenses with the aldehyde, and the resulting dihydrobenzimidazole intermediate is oxidized in situ to the aromatic benzimidazole. rsc.org Nitriles can also be used as the C1 source, typically requiring harsher conditions to facilitate the cyclization. rsc.org The synthesis of 2-aminobenzimidazoles, a key intermediate class, can be achieved by using cyanogen (B1215507) bromide or cyanamide (B42294) as the C1 source. nih.govcore.ac.ukresearchgate.net
Table 2: Classical Synthesis of Benzimidazoles via Condensation of o-Phenylenediamine
| C1 Source | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Carboxylic Acids | Heat, Polyphosphoric Acid (PPA) or HCl | 2-Substituted Benzimidazoles | rsc.orgjchemrev.com |
| Aldehydes | Oxidant (e.g., Na₂S₂O₅, air), often with catalyst | 2-Substituted or 1,2-Disubstituted Benzimidazoles | jchemrev.comorganic-chemistry.org |
| Cyanogen Bromide | Neutral solvent | 2-Aminobenzimidazoles | nih.govresearchgate.net |
| Nitriles | Heat, Acid (e.g., HCl) | 2-Substituted Benzimidazoles | rsc.org |
| Formic Acid | Heat, Aqueous Acid | Unsubstituted Benzimidazole | acgpubs.org |
To overcome the often harsh conditions and long reaction times of classical methods, a variety of advanced synthetic techniques have been developed.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. jchemrev.comijarsct.co.in This technique provides rapid and uniform heating, leading to more efficient reactions. ijarsct.co.in
Catalytic Methods: A wide range of catalysts have been employed to facilitate benzimidazole formation under milder conditions. These include metal-based catalysts (e.g., copper, cobalt, zinc) and solid acid catalysts (e.g., zeolites). organic-chemistry.orgijarsct.co.inbenthamdirect.com For instance, a one-pot reaction of o-phenylenediamine and trichloroacetonitrile (B146778) catalyzed by copper(II) acetate (B1210297) provides an efficient route to 2-aminobenzimidazoles. benthamdirect.com
One-Pot Procedures: Modern synthetic strategies often favor one-pot reactions to improve efficiency and reduce waste. A recently developed method describes a one-pot, visible-light-mediated synthesis of N-substituted 2-aminobenzimidazoles directly from o-phenylenediamines and isothiocyanates, proceeding through thiourea (B124793) formation and subsequent cyclodesulfurization without a photocatalyst. nih.gov Other advanced methods include intramolecular N-arylation of amidines and oxidative cyclization using novel C1 sources like D-glucose. organic-chemistry.org
Table 3: Examples of Advanced Benzimidazole Synthesis Techniques
| Technique | Key Features | Example | Reference(s) |
|---|---|---|---|
| Microwave-Assisted | Rapid heating, reduced reaction time, improved yields | o-Phenylenediamine + Aldehyde + Oxalic acid catalyst | jchemrev.com |
| Copper-Catalyzed | Milder conditions, good yields, ligand-free options | o-Phenylenediamine + Trichloroacetonitrile + Cu(OAc)₂ | benthamdirect.com |
| Photochemical | Visible light, catalyst-free, one-pot | o-Phenylenediamine + Isothiocyanate -> Thiourea -> Cyclodesulfurization | nih.gov |
| Biorenewable C1 Source | Uses D-glucose as a methine source in water | o-Phenylenediamine + D-Glucose + TBHP/TfOH | organic-chemistry.org |
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a important technique for accelerating the creation of benzimidazole derivatives, including those with urea linkages. iajpr.comjocpr.com This method offers considerable advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and higher purity. iajpr.comjocpr.com
The general applicability of microwave synthesis extends to the formation of the benzimidazole ring itself. The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental step that is greatly accelerated by microwave energy. jchemrev.comjchemrev.com Various catalysts and supports can be used in these microwave-assisted reactions, often under solvent-free conditions, which aligns with the principles of green chemistry. jchemrev.comchemmethod.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole-Urea Derivatives iajpr.com
| Method | Typical Reaction Time | General Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Standard laboratory setup |
| Microwave-Assisted | Minutes | Good to Excellent | Rapid reaction, higher yield, increased purity |
Green Chemistry Methodologies
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of benzimidazole-urea compounds. chemmethod.comchemmethod.com These methodologies prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. chemmethod.comnih.gov
Key green approaches in benzimidazole synthesis include:
Water as a Solvent: Performing reactions in water instead of volatile organic solvents is a cornerstone of green synthesis. chemmethod.com Intermolecular cyclization of N-(2-iodoaryl)benzamidines to form benzimidazoles has been achieved in water without the need for any additional catalyst, highlighting a highly economical and environmentally friendly route. chemmethod.com
Solvent-Free Reactions: Condensation reactions between o-phenylenediamine and aldehydes can be carried out under solvent-free conditions, often facilitated by grinding the reactants together or using a solid support. chemmethod.comglobalresearchonline.net
Use of Benign Catalysts: Employing non-toxic and reusable catalysts is crucial. Catalysts like ammonium (B1175870) chloride or potassium ferricyanide (B76249) (K4[Fe(CN)6]) under solvent-free conditions provide mild and inexpensive pathways to benzimidazole derivatives. chemmethod.com
The use of Deep Eutectic Solvents (DESs) also represents a significant green alternative to traditional solvents, as discussed in section 2.2.3.3. nih.govmdpi.com These strategies collectively aim to reduce the environmental footprint associated with the synthesis of these valuable chemical entities. chemmethod.com
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers a powerful platform for the combinatorial creation of benzimidazole libraries, which is highly valuable for drug discovery and development. researchgate.net This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. researchgate.net
An effective solid-phase strategy for benzimidazole synthesis involves the 'one-pot' reaction of a polymer-bound o-nitroaniline with an aldehyde in the presence of a reducing agent like tin(II) chloride (SnCl₂·2H₂O). researchgate.net This process simultaneously reduces the nitro group and facilitates the cyclization to form the benzimidazole ring directly on the solid support. researchgate.net The final product is then cleaved from the resin in high purity. researchgate.net
This methodology has been successfully applied to generate libraries of diverse benzimidazoles. researchgate.net Furthermore, the resin-bound benzimidazole core can be further functionalized. For example, a resin-bound 2-aminobenzimidazole (B67599) can be reacted with isocyanates, leading to the formation of resin-bound carbodiimides, which can then undergo intramolecular cyclization to produce more complex heterocyclic systems like triazino[1,2-a]benzimidazoles. acs.org This highlights the versatility of solid-phase synthesis in creating complex molecules built upon the benzimidazole-urea framework.
Catalytic Benzimidazole Synthesis
Catalysis is fundamental to the efficient and selective synthesis of the benzimidazole core. A wide array of catalysts, from simple acids to complex nanomaterials, have been developed to promote the condensation reaction between o-phenylenediamines and carbonyl compounds, which is the most common route to this heterocyclic system.
Application of Lewis Acid Catalysts (e.g., Er(OTf)₃, ZrCl₄)
Lewis acids are highly effective catalysts for the synthesis of benzimidazole derivatives. globalresearchonline.netmdpi.com They function by activating the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the diamine.
Lanthanide Triflates: Lanthanide triflates, such as Erbium(III) triflate (Er(OTf)₃) and Zinc(II) triflate (Zn(OTf)₂), are particularly noteworthy. globalresearchonline.netmdpi.com Er(OTf)₃ has been used as a commercially available and recyclable catalyst to promote the synthesis of 1,2-disubstituted benzimidazoles. globalresearchonline.netmdpi.com A significant advantage is its effectiveness in very low concentrations (e.g., 1 mol%) under solvent-free, microwave-assisted conditions, which presents a highly efficient and environmentally friendly method. mdpi.compreprints.org
Zirconium(IV) chloride (ZrCl₄): ZrCl₄ is another powerful Lewis acid catalyst used in benzimidazole synthesis. It has been shown to be highly effective, even at room temperature, for the reaction between o-phenylenediamines and orthoesters when used in an anhydrous ethanol (B145695) solvent. globalresearchonline.net Other metal chlorides like TiCl₄ and SnCl₄ also demonstrate high catalytic activity. mdpi.com
Table 2: Selected Lewis Acid Catalysts in Benzimidazole Synthesis
| Catalyst | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Er(OTf)₃ | 1 mol%, Microwave, Solvent-free | Highly efficient, green methodology, recyclable | mdpi.compreprints.org |
| ZrCl₄ | 10 mol%, Anhydrous EtOH, Room Temp. | Effective at ambient temperature, good yields | globalresearchonline.net |
| Zn(OTf)₂ | t-BuOH/H₂O | Used in synthesis of benzimidazole-triazole hybrids | globalresearchonline.netmdpi.com |
Heterogeneous Catalysis (e.g., Engineered MgO@DFNS)
Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them ideal for sustainable industrial applications. rsc.orgresearchgate.net Engineered materials, where the catalyst is supported on a high-surface-area material, are at the forefront of this approach.
A prime example is the use of magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS). rsc.orgrsc.org This novel catalyst has been employed for the one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and various aldehydes at ambient temperature. rsc.orgrsc.org
The MgO@DFNS catalyst provides several benefits:
High Efficiency: It produces clean reaction profiles with excellent yields in short reaction times. rsc.org
Green Chemistry: The reaction proceeds under mild, eco-friendly conditions. rsc.orgresearchgate.net
Recyclability: The catalyst can be easily recovered by filtration and reused for multiple cycles (up to six reported) without a noticeable drop in activity or changes to its morphology. rsc.orgresearchgate.net
The robust nature and high stability of MgO@DFNS demonstrate its potential for scalable, industrial production of benzimidazole derivatives. rsc.org
Deep Eutectic Solvents (DESs) in Catalysis
Deep Eutectic Solvents (DESs) are emerging as highly effective and green alternatives to conventional organic solvents and ionic liquids. mdpi.com A DES is a mixture of two or more compounds, typically a hydrogen bond donor and a hydrogen bond acceptor, which has a melting point significantly lower than its individual components. tandfonline.com
DESs can act as both the reaction medium and the catalyst, simplifying the synthetic process. For example, a DES formed from choline (B1196258) chloride and urea has been used as an eco-friendly solvent for the reaction between o-phenylenediamine and benzaldehyde. nih.govmdpi.com
In some advanced applications, the DES itself possesses catalytic activity. A DES formed from ZrOCl₂·8H₂O and urea was found to be an excellent catalyst for the synthesis of 2-substituted benzimidazoles, likely due to its high acidity and low viscosity. researchgate.net Similarly, DESs made from metal chlorides like FeCl₂ or CuCl₂ and urea can act as a green catalytic system, sometimes in synergy with other catalysts like TiO₂ nanoparticles, to boost reaction yields under ultrasonic irradiation. tandfonline.comtandfonline.com This approach combines the benefits of green solvents with active catalysis, providing a selective and sustainable route to benzimidazole scaffolds. mdpi.com
Specific Synthetic Pathways for Benzimidazole-Urea Conjugates
The construction of benzimidazole-urea conjugates can be achieved through several specific synthetic routes, each offering distinct advantages in terms of starting material availability and the types of analogues that can be prepared. These pathways often involve the strategic formation of the urea linkage by reacting a benzimidazole-containing amine with an appropriate isocyanate or a related electrophile.
A prominent method for the synthesis of a specific class of benzimidazole-urea derivatives involves the direct condensation of 2-(1H-benzoimidazol-2-yl)aniline with various isocyanates. scielo.brresearchgate.netnih.govsemanticscholar.orgresearchgate.net This approach is advantageous as it allows for the late-stage introduction of diverse aryl or alkyl groups onto the urea moiety, facilitating the generation of a library of analogues for structure-activity relationship studies.
The general reaction involves the nucleophilic attack of the exocyclic amino group of 2-(1H-benzoimidazol-2-yl)aniline on the electrophilic carbonyl carbon of the isocyanate. This reaction is typically carried out in an appropriate organic solvent under controlled temperature conditions to afford the desired benzimidazole-urea conjugate. scielo.brresearchgate.netnih.govsemanticscholar.orgresearchgate.net
General Reaction Scheme:
2-(1H-benzoimidazol-2-yl)aniline + R-N=C=O → 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-substituted-urea
The efficiency of the condensation reaction between 2-(1H-benzoimidazol-2-yl)aniline and isocyanates is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and the stoichiometry of the reagents.
One study systematically investigated the reaction between 2-(1H-benzoimidazol-2-yl)aniline and naphthylisocyanate to optimize the synthesis of the corresponding benzimidazole-urea. nih.govsemanticscholar.org The choice of solvent was found to have a significant impact on the reaction yield. Among the solvents tested—tetrahydrofuran, acetone (B3395972), and dichloromethane (B109758)—a mixture of dichloromethane and acetone (in an 80:20 ratio) provided the highest yield of 90% with complete conversion of the starting material. nih.govsemanticscholar.org In contrast, conducting the reaction in anhydrous acetone resulted in a moderate yield of 60%. nih.gov
The number of reagent equivalents is another critical factor. Using 1.5 equivalents of the isocyanate relative to the benzimidazole aniline (B41778) derivative was found to be optimal for driving the reaction to completion and achieving a high yield. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of Benzimidazole-Urea from 2-(1H-benzoimidazol-2-yl)aniline and Naphthylisocyanate. nih.govsemanticscholar.org
| Solvent System | Reagent Equivalents (Isocyanate) | Reaction Time (h) | Yield (%) |
| Anhydrous Acetone | 1.5 | Not specified | 60 |
| Dichloromethane/Acetone (80:20) | 1.5 | Not specified | 90 |
| Tetrahydrofuran | 1.5 | Not specified | Lower than 90 |
| Dichloromethane | 1.5 | Not specified | Lower than 90 |
An alternative and widely used pathway to benzimidazole-ureas starts from the readily available 2-aminobenzimidazole. google.com This method allows for the introduction of substituents at different positions of the benzimidazole scaffold. In one approach, 2-aminobenzimidazole can be reacted with a variety of isocyanates or chloroformates. scielo.brgoogle.comscielo.bropen.ac.uk
When 2-aminobenzimidazole is treated with an isocyanate in a solvent like pyridine, the initial reaction can occur at the N3 position of the benzimidazole ring, forming an N3-substituted urea with a free 2-amino group. google.com Similarly, reaction with a chloroformate under these conditions yields an N3-carbamate. scielo.brgoogle.comscielo.bropen.ac.uk These intermediates can then be subjected to further transformations.
Reaction Scheme:
2-Aminobenzimidazole + R-N=C=O (in Pyridine) → 3-(substituted-carbamoyl)-2-aminobenzimidazole
2-Aminobenzimidazole + R-O-CO-Cl (in Pyridine) → 3-(alkoxycarbonyl)-2-aminobenzimidazole
A key transformation in the synthesis of certain benzimidazole-urea derivatives is the acyl migration reaction. google.com The N3-acyl or N3-carbamoyl benzimidazole derivatives, formed as described in the previous section, can undergo a rearrangement where the acyl or carbamoyl (B1232498) group migrates from the N3 position to the exocyclic 2-amino group. google.com
This migration is typically induced by heating the N3-substituted intermediate in a suitable solvent, such as pyridine. google.com This process leads to the formation of the thermodynamically more stable 2-ureido or 2-carbamoyl benzimidazole derivatives. This strategy provides a route to compounds that may not be directly accessible through the direct acylation of the 2-amino group, which can sometimes lead to mixtures of products.
Reaction Scheme for Acyl Migration:
3-(substituted-carbamoyl)-2-aminobenzimidazole --(Heat, Pyridine)--> 1-(1H-benzo[d]imidazol-2-yl)-3-substituted-urea
Carbendazim, which is methyl 2-aminobenzimidazole carbamate, serves as a versatile starting material for the synthesis of various benzimidazole-urea analogues. google.comresearchgate.netekb.eg One method involves the transesterification or aminolysis of the carbamate group.
For instance, treating Carbendazim with an appropriate amine in the presence of a catalyst like aluminum isopropoxide can lead to the formation of new benzimidazole-urea derivatives. google.com This reaction proceeds by the nucleophilic attack of the amine on the carbamate carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of a new urea linkage. Toluene can be used as a solvent in this reaction. google.com This method is particularly useful for preparing a range of N,N'-disubstituted urea derivatives.
Reaction Scheme:
Carbendazim (Methyl 2-aminobenzimidazole carbamate) + R-NH2 --(Aluminum isopropoxide, Toluene)--> 1-(1H-benzo[d]imidazol-2-yl)-3-substituted-urea
Acyl Migration Reactions in Benzimidazole Scaffolds
Design and Synthesis of Diverse Benzimidazole-Urea Analogues
The design and synthesis of diverse benzimidazole-urea analogues are often driven by the search for new therapeutic agents. researchgate.nettandfonline.comcore.ac.uknih.gov The synthetic strategies employed are chosen to allow for the systematic modification of different parts of the molecule to explore structure-activity relationships.
Common strategies include:
Varying the substituents on the urea nitrogen: This is often achieved by using a wide range of commercially available or synthetically prepared isocyanates or amines in the final urea-forming step. tandfonline.comnih.gov
Modification of the benzimidazole ring: Substituents can be introduced onto the benzene (B151609) ring of the benzimidazole scaffold at various stages of the synthesis. This can be done by starting with a substituted o-phenylenediamine or by electrophilic substitution reactions on the pre-formed benzimidazole ring.
Introduction of different linkers: In some designs, the benzimidazole and urea moieties may be connected by a linker. The nature and length of this linker can be varied to optimize the pharmacological properties of the molecule.
The choice of a particular synthetic route is often a balance between efficiency, versatility, and the availability of starting materials. The methods described above represent some of the fundamental and widely used approaches for the construction of this important class of compounds.
Mannich Base and Schiff Base Derivatizations
The derivatization of benzimidazole-ureas through the formation of Mannich bases and Schiff bases represents a significant strategy for structural elaboration. These reactions introduce new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the incorporation of a wide array of substituents that can influence the molecule's biological activity.
Mannich Base Derivatizations
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (like the N-H of a benzimidazole ring), formaldehyde (B43269), and a primary or secondary amine. This reaction leads to the formation of N-aminomethyl derivatives, known as Mannich bases. In the context of benzimidazole-urea, the N-H of the benzimidazole moiety can be readily functionalized.
For instance, a novel Mannich base, 1-((1H-benzo[d]imidazol-1-yl)(3-chlorophenyl)methyl)-3-phenylurea, was synthesized by reacting benzimidazole, 3-chlorobenzaldehyde, and N-phenylurea. nih.gov This one-pot reaction highlights the efficiency of the Mannich approach in creating complex molecules. nih.gov The resulting Mannich bases often exhibit a range of biological activities. Studies have shown that Mannich bases derived from benzimidazole can possess antimicrobial and anti-inflammatory properties. chitkara.edu.in The synthesis generally involves heating the benzimidazole derivative with formaldehyde and a suitable secondary amine. chitkara.edu.inresearchgate.net
Schiff Base Derivatizations
Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or a ketone. Benzimidazole derivatives containing a primary amino group are common precursors for Schiff base formation. These reactions expand the molecular framework and introduce an imine (C=N) linkage, which is a key pharmacophore in many biologically active compounds.
Research has demonstrated the synthesis of benzimidazole-Schiff base hybrids with significant antimicrobial and urease inhibitory activities. tandfonline.comopenmedicinalchemistryjournal.comnih.gov The general synthetic route involves the reaction of an amino-substituted benzimidazole with various aromatic or heterocyclic aldehydes. openmedicinalchemistryjournal.comcumhuriyet.edu.tr For example, hydrazone-Schiff bases bearing a benzimidazole moiety have been synthesized and shown to be potent urease inhibitors. nih.gov The formation of the Schiff base is typically achieved by refluxing the reactants in a suitable solvent, leading to the desired imine derivatives in good yields. openmedicinalchemistryjournal.com
| Derivatization Type | Reactants | Key Features of Synthesis | Resulting Compound Type |
| Mannich Base | Benzimidazole-urea, Formaldehyde, Secondary Amine | One-pot condensation, N-alkylation of the benzimidazole ring. nih.govchitkara.edu.in | β-amino ketone/N-aminomethyl derivatives. chitkara.edu.in |
| Schiff Base | Amino-benzimidazole derivative, Aldehyde/Ketone | Condensation reaction, formation of an imine (C=N) bond. openmedicinalchemistryjournal.comnih.gov | Azomethine derivatives. tandfonline.com |
This table summarizes the key aspects of Mannich and Schiff base derivatizations of the benzimidazole-urea scaffold.
Hybridization with Other Heterocyclic Moieties (e.g., Indole (B1671886), Benzothiazole)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This approach aims to create novel compounds with potentially enhanced activity, improved selectivity, or a dual mode of action. The benzimidazole-urea scaffold has been successfully hybridized with other heterocyclic systems like indole and benzothiazole (B30560).
Hybridization with Indole
The indole nucleus is a prominent feature in many natural and synthetic bioactive compounds. Fusing or linking the benzimidazole-urea structure with an indole moiety can lead to compounds with novel pharmacological profiles. bohrium.com The synthesis of these hybrids often involves multi-step reaction sequences. For example, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been designed and synthesized to explore their anti-inflammatory potential. rsc.org This highlights the chemical tractability of combining these two heterocyclic systems. The resulting hybrid molecules are investigated for a variety of biological activities, building on the known properties of both parent scaffolds. bohrium.com
Hybridization with Benzothiazole
Benzothiazole is another important heterocycle known for a wide range of biological activities. The combination of benzothiazole with a urea linker has been shown to yield potent antitubercular agents. nih.gov In a similar vein, hybrid molecules incorporating benzimidazole, urea, and benzothiazole can be designed. The synthesis of such hybrids typically involves a sequential process where the different heterocyclic units are linked together, often using the urea functionality as a bridge. nih.gov For instance, new quinoline-urea-benzothiazole hybrids were synthesized via a three-step sequence, demonstrating the feasibility of creating these complex molecular architectures. nih.gov These hybrid strategies underscore the potential for developing new therapeutic agents by synergistically combining the properties of different heterocyclic scaffolds. nih.gov
| Hybrid Moiety | Synthetic Strategy | Rationale for Hybridization | Example of Hybrid Class |
| Indole | Multi-step synthesis involving coupling of pre-functionalized indole and benzimidazole precursors. bohrium.comrsc.org | Combining the pharmacological profiles of both indole and benzimidazole to create novel therapeutic agents. bohrium.com | Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. rsc.org |
| Benzothiazole | Sequential linking of benzothiazole and benzimidazole units, often via a urea linker. nih.gov | To develop compounds with enhanced or synergistic biological activity, such as antitubercular agents. nih.gov | Quinoline-urea-benzothiazole hybrids. nih.gov |
This table outlines the strategies and rationale for creating hybrid molecules based on the benzimidazole-urea scaffold with indole and benzothiazole moieties.
Advanced Characterization Techniques for Benzimidazole Urea Compounds
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in benzimidazole-urea derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within a molecule.
In ¹H NMR spectra of benzimidazole-urea derivatives, characteristic signals are observed that confirm the presence of the core structure. The proton of the benzimidazole (B57391) N-H group typically appears as a singlet at a significantly downfield chemical shift, often above 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov For instance, in one study, the N-H proton of the benzimidazole ring was observed at 13.08 ppm. nih.gov The protons associated with the urea (B33335) linkage (N-H) also resonate downfield, with one study reporting a signal at 12.02 ppm. nih.gov Aromatic protons from the benzimidazole and any attached phenyl groups are typically found in the range of 7.00-9.70 ppm. nih.gov Aliphatic protons, such as those on alkyl chains attached to the urea nitrogen, appear in the upfield region of the spectrum. nih.govneliti.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the urea moiety is a key diagnostic signal, appearing significantly downfield, for example at 153.2 ppm. nih.gov The carbon atoms within the benzimidazole ring also have characteristic shifts, such as the C=N carbon, which can appear around 151.45 ppm. nih.gov Aromatic and aliphatic carbons resonate in their expected regions, allowing for a complete structural assignment. nih.govijfmr.com
Table 1: Representative NMR Data for a Benzimidazole-Urea Derivative Compound: 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-butylurea nih.gov
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) |
| Chemical Shift (δ ppm) | Assignment |
| 7.91 (dd, 1H) | H_arom |
| 7.74–7.71 (m, 1H) | H_arom |
| 7.65–7.63 (m, 1H) | H_arom |
| 6.94 (m, 2H) | NH₂ |
| 6.82–6.78 (m, 2H) | H_arom |
| 3.61 (m, 2H) | CH₂N |
| 1.19 (s, 6H) | 3CH₂ |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzimidazole-urea compounds, the FT-IR spectrum provides clear evidence for the key structural motifs.
The most prominent absorption bands include the N-H stretching vibrations from both the benzimidazole ring and the urea group, which typically appear as broad bands in the region of 3100-3400 cm⁻¹. nih.govorientjchem.org The carbonyl (C=O) stretching vibration of the urea group is a strong, sharp peak usually found between 1650 and 1720 cm⁻¹. nih.govturkjps.org Other characteristic peaks include the C=N stretching of the imidazole (B134444) ring around 1580-1610 cm⁻¹ and C=C stretching vibrations from the aromatic rings in the 1430-1540 cm⁻¹ range. nih.govijfmr.com
Table 2: Characteristic FT-IR Absorption Bands for a Benzimidazole-Urea Derivative Compound: 1-((1H-benzo[d]imidazol-2-yl)methyl)-3-phenylurea derivative nih.gov
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| N-H (Benzimidazole) | Stretch | 3249 |
| C=O (Urea) | Stretch | 1672 |
| C=N (Imidazole) | Stretch | 1586 |
| C=C (Aromatic) | Stretch | 1536 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic system of benzimidazole. The UV-Vis spectrum of a benzimidazole derivative typically shows absorption peaks corresponding to π→π* transitions within the conjugated system. mdpi.com For example, a study on N-Butyl-1H-benzimidazole reported absorption peaks at 248 nm and 295 nm. mdpi.com While not always used for primary structural elucidation, UV-Vis spectroscopy is valuable for quantitative analysis and for studying interactions with biological targets, such as enzymes or DNA, where changes in the absorption spectrum can indicate binding. nih.govscielo.br In one case, UV analysis was used to confirm the 1:1:1 molar relationship between 2-(4-thiazolyl)-benzimidazole, urea, and sulfamic acid in a coordination compound. google.com
Infrared (IR) Spectroscopy (FT-IR)
Mass Spectrometry (MS, HRMS, MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis (MS/MS).
High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is essential for confirming the identity of newly synthesized benzimidazole-urea derivatives. For example, the HRMS data for a synthesized compound with the formula C₂₀H₁₆N₄O showed a molecular ion peak [M]⁺ with a found m/z of 328.12280, which is consistent with the calculated mass. nih.govmdpi.com This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Table 3: Representative HRMS Data for a Benzimidazole-Urea Derivative Compound: 1-(naphthalen-1-yl)-3-(2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)urea (3a) nih.gov
| Parameter | Value |
| Molecular Formula | C₂₀H₁₆N₄O |
| Calculated m/z [M]⁺ | 328.12280 |
| Found m/z [M]⁺ | 328.12280 |
X-ray Diffraction and Crystallography
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
When a suitable single crystal of a benzimidazole-urea compound can be grown, single-crystal X-ray diffraction analysis provides unambiguous proof of its structure, including bond lengths, bond angles, and torsional angles. rsc.org This technique is invaluable for conformational analysis, revealing the preferred spatial orientation of the different parts of the molecule. nih.gov
Powder X-ray Diffraction (XRD) for Crystalline Phase Determination
Powder X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information on the atomic and molecular arrangement within a crystal lattice, allowing for the identification of the crystalline phase, determination of lattice parameters, and an assessment of sample purity.
The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the powdered sample. As the incident X-rays interact with the electron clouds of the atoms in the crystal lattice, they are scattered in all directions. In a crystalline material, where atoms are arranged in a regular, repeating pattern, the scattered X-rays will undergo constructive interference at specific angles, governed by Bragg's Law (nλ = 2d sinθ).
A detector records the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting plot, known as a diffractogram, displays a series of peaks at specific 2θ values. The position and intensity of these peaks are unique to a particular crystalline structure, acting as a "fingerprint" for the compound.
For a novel compound like Benzimidazole-urea, 47, obtaining a powder XRD pattern would be a critical step in its solid-state characterization. The analysis would confirm the crystalline nature of the synthesized material. A sharp and well-defined diffraction pattern is indicative of a highly crystalline material, whereas a broad, diffuse pattern would suggest an amorphous or poorly crystalline solid.
While specific experimental XRD data for this compound is not publicly available, a hypothetical analysis would involve comparing the experimental diffractogram with a calculated pattern if the single crystal structure has been determined. This comparison would confirm the bulk purity of the crystalline phase. In the absence of a single crystal structure, the powder pattern itself stands as the primary reference for that specific crystalline form. For example, a patent for a different crystalline benzimidazole derivative highlighted characteristic peaks at specific diffraction angles (2θ) which uniquely identified its crystalline form. tum.depreprints.org
Ancillary Analytical Techniques (e.g., Elemental Analysis, Thermogravimetric Analysis)
Beyond structural elucidation techniques like NMR and IR spectroscopy, other analytical methods provide crucial information about the elemental composition and thermal stability of a compound.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. It is a fundamental method for confirming the empirical formula of a newly synthesized compound. The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures. The resulting gases (carbon dioxide, water, and nitrogen gas) are separated and quantified by detectors.
The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and proposed chemical formula. For this compound, with the chemical formula C₂₈H₁₉F₄N₅O₃, the theoretical elemental composition can be calculated. While specific experimental "found" values are not available in the public domain, the table below outlines the expected theoretical percentages.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 28 | 336.308 | 61.22 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 3.49 |
| Fluorine | F | 18.998 | 4 | 75.992 | 13.83 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 12.75 |
| Oxygen | O | 15.999 | 3 | 47.997 | 8.74 |
| Total | 549.484 | 100.00 |
Studies on other novel benzimidazole derivatives consistently report both the calculated and found values from elemental analysis to validate their synthesized structures. aurora-instr.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition behavior.
In a TGA experiment, a sample is placed in a small pan that is connected to a microbalance. The sample is then heated at a constant rate in a furnace. The mass of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots the percentage of mass loss against temperature.
For a compound like this compound, a TGA analysis would reveal its decomposition temperature, which is the temperature at which the compound begins to lose mass due to decomposition. The TGA curve can also indicate the presence of residual solvents or water in the sample, which would be observed as a mass loss at lower temperatures. Furthermore, the number of steps in the decomposition curve can provide insights into the degradation mechanism of the molecule. For instance, TGA has been used to study the thermal properties of metal complexes of benzimidazole derivatives, revealing their stability and decomposition patterns under a dynamic flowing air atmosphere. While specific TGA data for this compound is not documented in publicly accessible literature, this technique remains an essential tool for its complete characterization.
Computational and Theoretical Chemistry Studies of Benzimidazole Urea
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (target), typically a protein. These techniques are instrumental in drug discovery for identifying potential drug candidates and optimizing their structures.
Prediction of Binding Affinities and Molecular Interactions
Molecular docking studies have been employed to predict the binding affinities of benzimidazole-urea derivatives with various biological targets. For instance, docking simulations of benzimidazole-urea compounds with α-amylase and α-glucosidase, enzymes relevant to diabetes, have shown promising inhibitory potential. orientjchem.orgnih.gov The binding affinities, often expressed as docking scores in kcal/mol, indicate the strength of the interaction between the ligand and the target protein. orientjchem.orgbiointerfaceresearch.com For example, in a study of benzimidazole (B57391) derivatives as potential antitubercular agents, docking studies revealed binding affinities below -8.0 kcal/mol, suggesting strong interactions with the target enzyme. orientjchem.org Similarly, docking analyses of 1-benzyl-2-phenyl-1H-benzimidazole derivatives against liver alcohol dehydrogenase and antihypertensive protein hydrolase inhibitors showed binding affinities ranging from -8.3 to -10.0 kcal/mol. biointerfaceresearch.com
In the context of anticancer research, molecular docking has been used to evaluate the binding of benzimidazole-urea derivatives to the ATP-binding site of EGFR kinase. nih.gov These simulations help in understanding how these compounds might inhibit the enzyme's activity. The stability of the ligand-protein complex is a key factor, and docking scores provide a quantitative measure of this stability. tandfonline.com For some benzimidazole–thiadiazole hybrids, the most active compound also exhibited the highest docking energy, at -10.928 kcal/mol. acs.org
The accuracy of docking predictions can be validated by comparing the docked pose of a known inhibitor with its crystallographically determined pose, with a root-mean-square deviation (RMSD) of less than 2 Å generally considered a successful prediction. researchgate.net
Elucidation of Ligand-Target Binding Modes (Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions)
Understanding the specific interactions that govern the binding of a ligand to its target is crucial for rational drug design. Molecular docking simulations provide detailed insights into these binding modes, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. For example, in the docking of benzimidazole–thiadiazole derivatives with the 14-α demethylase enzyme of Candida, a hydrogen bond was observed between the hydrogen at the 1-position of the benzimidazole ring and the Met508 residue of the enzyme. acs.org The urea (B33335) moiety in benzimidazole-urea compounds is particularly adept at forming stable hydrogen bonds with target proteins. mdpi.com
Pi-pi stacking interactions, which occur between aromatic rings, also contribute significantly to binding affinity. The benzimidazole ring system itself is a key pharmacophore that can participate in such interactions. orientjchem.org In studies of benzimidazole derivatives with DNA, the benzimidazole ring has been shown to engage in π–anion interactions with the phosphate (B84403) groups of nucleotides. nih.gov
Hydrophobic interactions are another major driving force for ligand binding. These interactions involve the association of nonpolar groups to minimize their contact with water. The phenyl groups and other hydrophobic substituents on the benzimidazole-urea scaffold often engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. ukm.my
Structure-Based Molecular Design
Structure-based molecular design utilizes the three-dimensional structural information of the target protein to design or optimize inhibitors. This approach has been successfully applied to the development of benzimidazole-urea derivatives. acs.org By understanding the binding modes and key interactions from molecular docking studies, medicinal chemists can make targeted modifications to the ligand structure to enhance its potency and selectivity. tandfonline.comsun.ac.za
For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a hydrophobic group can be added to the ligand to fill this pocket and increase binding affinity. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged, the ligand can be modified to introduce a complementary group. This iterative process of design, synthesis, and testing, guided by computational modeling, can significantly accelerate the drug discovery process. acs.org
The design of novel benzimidazole-based azine derivatives as urease inhibitors is one such example where molecular docking was used to understand the binding mechanics and guide the design of more potent compounds. tandfonline.com This approach has also been used to design dual-target inhibitors, such as those targeting both DNA gyrase and topoisomerase IV. acs.org
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. These methods are used to study the electronic structure, conformational preferences, and other molecular properties of benzimidazole-urea compounds.
Density Functional Theory (DFT) for Electronic Structure and Conformational Preferences
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. d-nb.infonih.gov DFT calculations can be used to optimize the geometry of a molecule, determine its most stable conformation, and calculate various electronic properties. ekb.eg For benzimidazole derivatives, DFT studies at the B3LYP/6-31G(d,p) level of theory have been used to gain insights into their structural properties. nih.gov
These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. mdpi.com Understanding the conformational preferences of a molecule is important because its three-dimensional shape determines how it fits into the binding site of a target protein. DFT calculations help in identifying the low-energy conformations that are likely to be biologically active. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mdpi.com The energies of the HOMO and LUMO and the energy gap between them (E_gap = E_LUMO - E_HOMO) are important parameters that provide information about the chemical reactivity and kinetic stability of a molecule. biointerfaceresearch.comdergipark.org.tr
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. mdpi.comdergipark.org.tr A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. biointerfaceresearch.com For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed over the benzimidazole and phenyl rings. dergipark.org.tr
The analysis of FMOs is a valuable tool in understanding the electronic properties of benzimidazole-urea derivatives and can be correlated with their biological activities. growingscience.com For instance, the HOMO-LUMO gap can influence charge transfer within the molecule, which can be important for its interactions with biological targets. researchgate.net
Data Tables
Table 1: Predicted Binding Affinities of Selected Benzimidazole Derivatives
| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |
| Benzimidazole Derivatives | Antitubercular Target | < -8.0 | orientjchem.org |
| 1-benzyl-2-phenyl-1H-benzimidazole | Liver Alcohol Dehydrogenase | -8.3 to -9.0 | biointerfaceresearch.com |
| 1-benzyl-2-phenyl-1H-benzimidazole | Antihypertensive Protein Hydrolase | -9.2 to -10.0 | biointerfaceresearch.com |
| Benzimidazole–thiadiazole Hybrid (5f) | 14-α demethylase (Candida) | -10.928 | acs.org |
| Benzimidazole-urea (Compound 4a) | DNA Minor Groove | -7.6 | nih.gov |
| Benzimidazole Derivative (Compound 38) | α,β-tubulin | -9.69 | nih.gov |
Table 2: Key Molecular Interactions of Benzimidazole Derivatives from Docking Studies
| Compound Class | Target | Key Interactions | Reference |
| Benzimidazole–thiadiazole Hybrids | 14-α demethylase (Candida) | Hydrogen bond with Met508 | acs.org |
| Benzimidazole-urea Derivatives | Target Proteins | Stable hydrogen bonds via urea moiety | mdpi.com |
| Benzimidazole Derivatives | DNA | π–anion interactions with phosphate groups | nih.gov |
Table 3: Quantum Chemical Properties of Benzimidazole Derivatives from DFT Studies
| Property | Significance | Reference |
| Optimized Geometry | Predicts stable conformation and structural parameters. | nih.govekb.eg |
| HOMO Energy | Relates to electron-donating ability. | mdpi.comdergipark.org.tr |
| LUMO Energy | Relates to electron-accepting ability. | mdpi.comdergipark.org.tr |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | biointerfaceresearch.comdergipark.org.tr |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For benzimidazole-urea derivatives, MD simulations have been instrumental in understanding their dynamic interactions with biological systems, such as cell membranes.
One key study conducted atomistic MD simulations to explore the interaction of a simple benzimidazole-urea compound, 2-benzimidazolyl-urea (BZIMU), with a dipalmitoylphosphatidylcholine (DPPC) phospholipid bilayer, a common model for cell membranes. mdpi.comresearchgate.net The simulations aimed to assess the permeability of BZIMU by calculating the free energy profile along the direction perpendicular to the membrane surface. mdpi.com
The research revealed that individual BZIMU molecules face a high energy barrier to permeate the membrane. mdpi.comresearchgate.net However, a significant finding emerged when the concentration of BZIMU was increased in the simulation. The molecules showed a tendency to aggregate and form clusters. mdpi.comresearchgate.net This aggregation subsequently led to the formation of a pore in the membrane model. mdpi.com This phenomenon of clustering and pore formation provides a potential explanation for the cytotoxicity observed for the BZIMU molecule, suggesting that it may cause cell damage by disrupting the membrane integrity. mdpi.comresearchgate.net
Key Findings from MD Simulations of 2-Benzimidazolyl-Urea (BZIMU):
Permeability: Both BZIMU and its copper(II) complex exhibit high energy barriers for permeation through a DPPC bilayer, indicating low individual permeability. mdpi.comresearchgate.net
Aggregation: At higher concentrations, BZIMU molecules aggregate into clusters. mdpi.com
Pore Formation: The aggregation of BZIMU molecules can induce the formation of pores in the lipid bilayer. mdpi.comresearchgate.net
Mechanism of Cytotoxicity: The observed pore formation suggests a mechanism of membrane damage that could explain the compound's cytotoxic effects. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For benzimidazole derivatives, QSAR studies are vital for optimizing their therapeutic potential.
Several 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzimidazole derivatives to understand the structural requirements for their activity as inhibitors of various biological targets, such as the Hepatitis C Virus (HCV) NS5B polymerase. acs.org These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the compound's potency. acs.org
For instance, in the case of HCV NS5B polymerase inhibitors, ligand-based CoMFA and CoMSIA models have successfully predicted the inhibitory activity of a diverse set of compounds. acs.org The CoMSIA results highlighted that for a benzimidazole derivative to have significant inhibitory activity, it requires hydrogen bond donor and acceptor groups at specific positions. acs.org Although these studies may not focus specifically on Benzimidazole-urea, 47, the principles derived are applicable to the rational design of new, more potent urea-containing benzimidazoles. nih.gov QSAR analyses for other applications, such as anti-malarial agents, have pointed to lipophilicity as a key driver for improved activity in urea-substituted pyrimidine (B1678525) derivatives linked to a benzimidazole group. nih.gov
| Study Focus | Key QSAR Findings | Referenced Compounds | Source |
|---|---|---|---|
| HCV NS5B Polymerase Inhibitors | Hydrogen bond donor and acceptor groups are crucial for inhibitory activity. Ligand-based models showed high predictive ability (r² > 0.73). | Benzimidazole Derivatives | acs.org |
| Anti-malarial Agents | Lipophilicity is a key driver of improved anti-malarial activity for urea-substituted derivatives. | Phenylurea substituted 2,4-diamino-pyrimidines with Benzimidazole | nih.gov |
| Anti-inflammatory Agents | QSAR is a recommended advanced technique to provide a direct picture of structural features contributing to activity. | General Benzimidazoles | nih.gov |
| Anticancer Agents | In-silico design and QSAR approaches were used to identify lead compounds, with SRA20 showing the most effective activity against lung cancer cell lines. | Benzimidazole-Urea Derivatives | neliti.com |
Computational Organocatalyst Design (e.g., Urea-Based Catalysts)
Computational chemistry plays a pivotal role in the rational design of new organocatalysts. Urea and thiourea-based molecules are particularly effective as hydrogen-bond donor catalysts. ibs.re.krmdpi.com The two N-H groups of the urea moiety can form bidentate hydrogen bonds with substrates, activating them for subsequent reactions in a structurally well-defined manner. ibs.re.kr
Although no specific studies detailing the design of this compound as an organocatalyst were found, the principles of urea-based catalyst design are directly applicable. A computational approach to designing a catalyst based on this scaffold would involve:
Modeling Substrate Binding: Using Density Functional Theory (DFT) to model the hydrogen-bonding interactions between the benzimidazole-urea's urea moiety and a target substrate.
Analyzing Transition States: Calculating the energy of the transition state for the catalyzed reaction to predict the catalyst's efficiency.
Virtual Screening of Derivatives: Modifying the benzimidazole or phenyl rings of the parent structure in silico and evaluating how these changes affect binding affinity and the transition state energy, thereby guiding the synthesis of more effective catalysts. ibs.re.kr
In Silico Tools for Property Prediction
In silico tools are widely used in modern drug discovery to predict the physicochemical and pharmacokinetic properties of new chemical entities, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. neliti.comresearchgate.net For benzimidazole-urea derivatives, these tools provide crucial early-stage information on their potential as drug candidates.
Studies on various benzimidazole-urea series have employed tools like the Molinspiration toolkit and preADMET server to calculate properties based on molecular structure. neliti.comresearchgate.net These calculations often assess compliance with Lipinski's "Rule of Five," which predicts the oral bioavailability of a drug candidate. neliti.com Properties such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are calculated. neliti.com
For this compound, its properties can be predicted using computational tools, and data is available in public databases like PubChem. nih.gov Furthermore, quantum-chemical computations using Density Functional Theory (DFT) are used to predict molecular properties like HOMO-LUMO energy gaps, which indicate chemical reactivity, and to model molecular electrostatic potential (MEP) maps that show regions of positive and negative electrostatic potential, crucial for understanding intermolecular interactions. biointerfaceresearch.com
| Property | Predicted Value | Significance | Source |
|---|---|---|---|
| Molecular Weight | 549.5 g/mol | Slightly exceeds Lipinski's rule (<500), which may impact bioavailability. | nih.gov |
| XLogP3-AA (Lipophilicity) | 5.7 | Indicates high lipophilicity, exceeding Lipinski's rule (<5). | nih.gov |
| Hydrogen Bond Donor Count | 3 | Complies with Lipinski's rule (≤5). | nih.gov |
| Hydrogen Bond Acceptor Count | 7 | Complies with Lipinski's rule (≤10). | nih.gov |
| Polar Surface Area (TPSA) | 108 Ų | Within the typical range for orally bioavailable drugs (<140 Ų). | nih.gov |
| Rotatable Bond Count | 7 | Indicates a degree of conformational flexibility. | nih.gov |
Molecular Interactions and Supramolecular Chemistry of Benzimidazole Urea Compounds
Non-Covalent Interactions within Benzimidazole-Urea Systems
The assembly and functional properties of benzimidazole-urea compounds are dictated by a combination of non-covalent forces. These interactions, including hydrogen bonding, π-stacking, and hydrophobic effects, determine the molecular conformation and the formation of larger aggregates. researchgate.net The interplay of these forces allows for the rational design of molecules with specific binding capabilities and material properties.
Hydrogen bonding is a primary driving force in the supramolecular chemistry of benzimidazole-urea systems. The urea (B33335) moiety contains N-H groups that are excellent hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. Similarly, the benzimidazole (B57391) ring possesses both an acidic N-H proton (donor) and a basic imine nitrogen (acceptor). nih.govacademie-sciences.fr This dual functionality facilitates the formation of extensive and robust hydrogen bonding networks.
Intramolecular Hydrogen Bonding: In certain conformations, intramolecular hydrogen bonds can occur, pre-organizing the molecule into a specific shape, such as a cleft-like structure. nih.govrsc.org This pre-organization is crucial for creating defined binding pockets for guest molecules. For instance, some designed benzimidazole-urea derivatives adopt a cis structure stabilized by intramolecular interactions. nih.gov
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the cornerstone of self-assembly in these systems, leading to the formation of tapes, sheets, or three-dimensional networks. bohrium.comacs.org The urea group, for example, can form strong, directional hydrogen bonds, leading to self-assembled dimeric structures. academie-sciences.fr In the solid state and in solution, these interactions connect individual molecules into well-ordered supramolecular polymers or aggregates. acs.orgrsc.org The strength and directionality of these bonds are critical; for example, denser hydrogen bonding networks have been shown to enhance the mechanical strength and creep resistance of polyurethane materials incorporating benzimidazole-urea moieties. bohrium.com
A study on a 2,6-dicarboxamidopyridine skeleton with appended benzimidazole groups demonstrated that intramolecular hydrogen bonding helps maintain a cleft-like conformation in solution, which is essential for binding neutral guests. rsc.org In another example, the development from monofunctional to difunctional and trifunctional benzimidazole compounds was shown to enhance intermolecular interactions, resulting in a stronger molecular packing structure. acs.org
| Interaction Type | Participating Groups | Resulting Structure/Effect | Reference Example |
|---|---|---|---|
| Intramolecular | Urea N-H and other internal acceptors | Stabilizes a cis or cleft-like conformation | A 2,6-dicarboxamidopyridine receptor with benzimidazole groups. nih.govrsc.org |
| Intermolecular | Urea N-H, C=O; Benzimidazole N-H, imine N | Forms dimers, tapes, sheets, and 3D networks | Polyurethane networks with enhanced mechanical properties. bohrium.com |
| Solvent-Assisted | Benzimidazole groups and solvent molecules (e.g., 2-propanol) | Unique intermolecular H-bonds leading to a solvent-assisted intramolecular network | Trifunctional benzimidazole model compounds. acs.org |
In some molecular docking studies of benzimidazole-urea derivatives, π-π interactions with aromatic amino acid residues like phenylalanine and tryptophan were identified as key binding forces within enzyme active sites. nih.gov For instance, a derivative, compound 3g, was shown to have three π-π interactions with Phe649, Phe525, and Trp481 in a target enzyme. nih.gov These findings highlight the importance of the benzimidazole moiety in establishing specific interactions within biological systems.
Hydrophobic interactions play a significant role, particularly for benzimidazole-urea derivatives bearing nonpolar substituents or when assembly occurs in aqueous environments. scielo.br The benzyl (B1604629) portion of the benzimidazole ring and any attached alkyl or aryl groups tend to be excluded from polar solvents, driving them to aggregate. nih.gov This effect is a key driver for the self-assembly of amphiphilic molecules into micelles or other structures. nih.gov
In the design of enzyme inhibitors, enhancing hydrophobic interactions is a common strategy. For example, novel benzimidazole thiourea (B124793) derivatives were designed to enhance hydrophobic interactions within the deep hydrophobic pocket of a target kinase. nih.gov Similarly, the binding of a benzimidazole analogue to the enzyme urease was found to be driven primarily by hydrophobic forces. scielo.br
| Interaction | Description | Key Structural Feature | Significance |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between H-bond donors (N-H) and acceptors (C=O, N). | Urea and Imidazole (B134444) groups | Primary driver for self-assembly and molecular recognition. rsc.orgbohrium.com |
| Pi-Stacking | Attractive interaction between the electron clouds of aromatic rings. | Benzimidazole aromatic system | Stabilizes supramolecular structures and facilitates binding to aromatic residues. researchgate.netnih.gov |
| Hydrophobic Interactions | Aggregation of nonpolar groups in polar solvents. | Benzyl group and other nonpolar substituents | Drives assembly in aqueous media and contributes to binding in hydrophobic pockets. scielo.brnih.gov |
Pi-Stacking Interactions
Supramolecular Assembly and Potential in Materials Science
The predictable and robust non-covalent interactions inherent to the benzimidazole-urea scaffold make it an excellent building block for supramolecular assembly. This bottom-up approach allows for the creation of well-ordered, functional materials with applications ranging from recyclable elastomers to molecular sensors. researchgate.netacs.org
The self-assembly of benzimidazole-urea compounds is a hierarchical process driven by the specific non-covalent interactions discussed above. Typically, hydrogen bonding initiates the formation of one-dimensional chains or tapes. bohrium.comacs.org These primary structures can then associate through weaker forces like π-stacking and van der Waals interactions to form higher-order assemblies such as two-dimensional sheets or three-dimensional networks. acs.org
The final morphology of the assembled material is highly dependent on the molecular structure of the building block and the conditions of assembly (e.g., solvent, temperature). researchgate.net For example, recent research has shown that secondary ureidobenzimidazole (SUBI) moieties can form hydrogen-bonded aggregates that act as physical cross-linking units in elastomers. acs.org These aggregates protect the dynamic urea bonds from dissociation, leading to materials with excellent creep resistance that are also recyclable through solvation, which breaks down the aggregates. acs.org
A key application of the supramolecular chemistry of benzimidazole-urea systems is in the design of synthetic receptors for neutral molecules. The combination of a pre-organized binding cleft and multiple hydrogen-bonding sites makes these compounds ideal hosts for guests like urea and barbiturates, which also present complementary hydrogen-bonding faces. rsc.orgrsc.org
A simple yet effective receptor based on a 2,6-dicarboxamidopyridine skeleton with appended benzimidazole groups has been shown to bind urea and barbital (B3395916) in polar solvent mixtures. rsc.org The receptor's cleft-like conformation, stabilized by intramolecular hydrogen bonds, creates a binding pocket. rsc.org The guest molecule (e.g., urea) fits into this cavity, forming multiple hydrogen bonds with the host. researchgate.net The stability of these host-guest complexes can be quantified using techniques like NMR titration, with stability constants indicating the strength of the binding. For one such system, the stability constant for the formation of a complex with barbital was determined to be 59 M⁻¹ in a polar solvent mixture. rsc.org
Formation of Coordination Complexes and Polymers
The benzimidazole and urea components of these compounds provide multiple coordination sites, making them versatile ligands for the construction of coordination complexes and polymers. The nitrogen atoms of the benzimidazole ring and the oxygen and nitrogen atoms of the urea group can coordinate with various metal ions. This coordination ability has been exploited to create metal-organic frameworks (MOFs) and other coordination polymers with diverse structures and properties. nih.gov
The synthesis of these complexes often involves the reaction of a benzimidazole-urea derivative with a metal salt under solvothermal or other suitable conditions. researchgate.netroyalsocietypublishing.org The final structure of the resulting coordination polymer is influenced by several factors, including the specific metal ion used, the coordination geometry of the metal, the flexibility of the benzimidazole-urea ligand, and the reaction conditions such as solvent and temperature. researchgate.netrsc.org
For instance, the reaction of a flexible benzimidazolone-based linker with different metal nitrate (B79036) salts has been shown to produce a variety of coordination polymers. royalsocietypublishing.org The conformation of the linker (cis or trans) can vary depending on the metal ion, leading to different framework structures. royalsocietypublishing.org Similarly, the use of different positional isomers of a dicarboxylate co-ligand with a semi-flexible imidazole-based urea ligand and zinc(II) ions resulted in coordination polymers with one-dimensional or two-dimensional architectures. rsc.org The solvent used during synthesis can also play a crucial role, influencing the solvation and conformation of the ligand within the final structure. rsc.org
The resulting coordination polymers can exhibit interesting properties, such as porosity, which can be utilized for applications like selective gas sorption. researchgate.net For example, two porous 3D MOFs synthesized from Zn(II) and Cd(II) ions with a benzimidazole dicarboxylic acid ligand demonstrated significant adsorption selectivity for CO2 over CH4. researchgate.net The incorporation of urea functionalities into MOFs is also a strategy to create receptors for anions, as the N-H groups of urea can act as hydrogen bond donors. acs.org
Table 1: Examples of Benzimidazole-Urea Based Coordination Polymers
| Ligand | Metal Ion(s) | Resulting Structure | Key Feature/Application |
| 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene (H4L) | Cd(II), Zn(II) | 3D porous metal-organic frameworks (MOFs) researchgate.net | Selective gas sorption (CO2 over CH4) researchgate.net |
| Benzimidazolone diacetic acid | Mg(II), Ca(II), Mn(II), Cu(II), Zn(II) | 2D and other coordination polymers royalsocietypublishing.org | Linker conformation dependent on metal ion royalsocietypublishing.org |
| 1-(3-(1H-imidazol-1-yl)propyl)-3-phenylurea | Zn(II) | 1D and 2D coordination polymers rsc.org | Structure dependent on dicarboxylate co-ligand isomer rsc.org |
| 1,3-bis(pyridin-4-yl)urea | Zn(II) | 3D interpenetrated networks (TMU-67, TMU-68) acs.org | Anion recognition and sensing in water acs.org |
Fabrication of Advanced Nanostructures and Macromolecules
The self-assembly properties of benzimidazole-urea compounds, driven by hydrogen bonding and π-π stacking interactions, enable the fabrication of various advanced nanostructures and macromolecules. rsc.orgresearchgate.net The urea moiety is particularly effective at forming strong and directional hydrogen bonds, which can lead to the formation of well-ordered supramolecular polymers. rsc.org
Researchers have synthesized hyperbranched polyesters with benzimidazole end groups that exhibit interesting self-assembly behaviors, forming one-dimensional nano bead-on-string fibers and two-dimensional helical nanocoils in different solvents. researchgate.net These nanostructures can be designed to have specific functionalities, such as selective sensing of metal ions or organic molecules. researchgate.net
The self-assembly process can be influenced by external stimuli, such as the presence of metal ions or changes in concentration. For example, aromatic segments in a self-assembled structure can reversibly transform from flat sheets to helical tubules or dimeric macrocycles in response to Ag(I) ions through coordination interactions. researchgate.net
Furthermore, benzimidazole-urea derivatives can be used to create organogels, which are soft materials with a three-dimensional network structure that entraps a liquid solvent. researchgate.net The formation of these gels is driven by the self-assembly of the gelator molecules into fibrous networks through hydrogen bonding and other non-covalent interactions. researchgate.net
The combination of benzimidazole and urea functionalities within a single molecule provides a powerful tool for the bottom-up fabrication of complex and functional nanomaterials and macromolecules. These materials have potential applications in various fields, including nanoscience, materials science, and sensing. researchgate.netresearchgate.net
General Interactions with Biological Macromolecules and Enzymes
Benzimidazole-urea compounds are known to interact with a variety of biological macromolecules, including proteins and nucleic acids, which is the basis for their wide range of pharmacological activities. nih.govekb.eg Their ability to engage in multiple types of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, allows them to bind to the active sites or other regions of these biomolecules. nih.gov
The structural similarity of the benzimidazole core to natural purines allows these compounds to interact with enzymes and receptors that recognize purine-like structures. orientjchem.org The urea moiety, with its capacity to form stable hydrogen bonds, is a key feature that contributes to the strong binding of these compounds to target proteins. nih.gov
These interactions can lead to the inhibition of enzyme activity, the modulation of protein function, or the interference with DNA replication and transcription processes. nih.govnih.gov For example, some benzimidazole-urea derivatives have been shown to bind to the minor groove of DNA, a region important for the binding of transcription factors and other regulatory proteins. nih.gov
General Enzyme Inhibition Mechanisms
Benzimidazole-urea derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different diseases. nih.govmdpi.comtandfonline.com Their inhibitory activity often stems from their ability to bind to the active site of an enzyme, preventing the natural substrate from binding and being processed.
A prominent example is their activity as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Benzimidazole-ureas bind to the ATP-binding sites of these enzymes, acting as competitive inhibitors. nih.gov
Another important class of enzymes targeted by benzimidazole-ureas are α-amylase and α-glucosidase, which are involved in carbohydrate digestion. nih.govmdpi.com Inhibition of these enzymes can help to control blood glucose levels in diabetic patients. mdpi.com Kinetic studies have shown that some of these compounds act as competitive inhibitors of α-glucosidase. researchgate.net
Urease is another enzyme that is effectively inhibited by benzimidazole-urea derivatives. tandfonline.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is implicated in various pathological conditions. Some benzimidazole-acrylonitrile hybrids have been identified as potent urease inhibitors, with kinetic studies revealing a mixed mode of inhibition for some derivatives. tandfonline.com
The inhibitory mechanism often involves the formation of hydrogen bonds between the urea moiety and amino acid residues in the enzyme's active site. nih.gov The benzimidazole ring can also participate in hydrophobic and π-π stacking interactions, further stabilizing the enzyme-inhibitor complex.
Table 2: Enzyme Inhibition by Benzimidazole-Urea Derivatives
| Enzyme Target | Type of Inhibition | Example Compound Class | Reference |
| DNA Gyrase / Topoisomerase IV | Dual-targeting, ATP-competitive | Benzimidazole-ureas | nih.gov |
| α-Amylase / α-Glucosidase | Competitive (for α-glucosidase) | Hybrid benzimidazole-ureas | nih.govmdpi.comresearchgate.net |
| Urease | Mixed | Benzimidazole-acrylonitrile hybrids | tandfonline.com |
| VEGFR-2 / TIE-2 Kinase | Tyrosine kinase inhibition | Benzimidazole-ureas | rcsb.org |
Ligand-Biopolymer Binding Phenomena
The interaction of benzimidazole-urea compounds with biopolymers, particularly DNA, is a significant area of research. Due to their structural features, these compounds can bind to DNA through various modes, including intercalation and minor groove binding. nih.gov
Some benzimidazole derivatives have shown a preference for binding to the minor groove of DNA, particularly at AT-rich sequences. nih.gov This binding is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The dicationic nature of some of these compounds enhances their affinity for the negatively charged phosphate (B84403) backbone of DNA. nih.gov
The binding of these ligands to DNA can be studied using various techniques, including DNase I footprinting, fluorescence intercalator displacement assays, and circular dichroism spectroscopy. nih.gov These studies provide information about the binding mode, sequence selectivity, and affinity of the compounds.
The interaction with DNA can have significant biological consequences, as it can interfere with DNA replication, transcription, and repair processes. This makes DNA-binding benzimidazole-urea derivatives potential candidates for the development of anticancer and antimicrobial agents. nih.govgoogle.com
Conformational Changes Upon Binding
The binding of a benzimidazole-urea ligand to a biological macromolecule can induce conformational changes in both the ligand and the biopolymer. This phenomenon, known as "induced fit," is crucial for achieving high-affinity and specific binding. nih.gov
For example, a highly twisted benzimidazole-diphenyl ether derivative was found to bind strongly to the DNA minor groove, despite its non-ideal shape. nih.gov Upon binding, the molecule adopts a conformation that is better suited for interaction with the DNA, and the DNA itself may undergo slight structural adjustments to accommodate the ligand. nih.gov
Similarly, when benzimidazole-urea inhibitors bind to the active site of an enzyme, they can induce conformational changes that stabilize the enzyme-inhibitor complex and prevent the enzyme from adopting its catalytically active conformation. nih.gov X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors and the conformational changes they induce in enzymes like VEGFR-2. rcsb.org These studies have highlighted the critical role of the N1 nitrogen of the benzimidazole and the urea moiety in the binding interaction. rcsb.org
These induced conformational changes are a key aspect of the molecular recognition process and are fundamental to the biological activity of benzimidazole-urea compounds.
Structure Activity Relationship Sar Studies in Benzimidazole Urea Research
Influence of Substituents on Molecular Activity and Interactions
The biological activity of benzimidazole-urea derivatives is highly dependent on the nature, position, and orientation of various substituents on the molecular framework. These modifications can profoundly affect the compound's electronic properties, solubility, and ability to interact with its biological target.
The position and electronic characteristics (i.e., electron-donating or electron-withdrawing) of substituents on the benzimidazole (B57391) ring and the phenylurea moiety are critical determinants of molecular activity. SAR analyses have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core significantly impact the anti-inflammatory activity of these compounds. nih.gov
Research has revealed specific patterns regarding substituent effects:
C6-Position: A compound featuring an electron-releasing methoxy (B1213986) group at the C6 position demonstrated strong anti-inflammatory activity. nih.gov Conversely, compounds with an electron-withdrawing nitro group at the same position were also found to be highly active, while other electron-donating groups tended to result in lower potency. nih.gov
C5-Position: For antimicrobial applications, the presence of either electron-withdrawing or electron-releasing groups at the C5 position was found to enhance the antimicrobial effect compared to unsubstituted compounds. arabjchem.org
N1-Position: Substitutions at the N1 position of the benzimidazole ring, for instance with various heterocycles, have been shown to yield potent anti-inflammatory products. mdpi.com
Phenylurea Moiety: The substitution on the phenyl ring of the urea (B33335) component also plays a crucial role. In a series of benzimidazole-urea derivatives designed as α-amylase and α-glucosidase inhibitors, the inclusion of a methoxy substituent at the para-position of the phenyl group significantly enhanced inhibitory activity. nih.govmdpi.com In another study on anticancer agents, a derivative with 3-chloro and 4-fluoro substituents on the phenyl ring exhibited the most potent activity against lung cancer cell lines. neliti.com For inhibitors of E. coli β-glucuronidase, a trifluoromethyl group on the phenyl ring, particularly at the para-position, proved to be a crucial moiety for activity in 6-substituted benzimidazole derivatives. tandfonline.com
The urea linker itself is also a point of modification. Studies comparing urea and thiourea (B124793) derivatives for certain targets have found that urea compounds generally outperform their thiourea counterparts. tandfonline.com
Table 1: Influence of Substituents on Benzimidazole-Urea Activity
| Position of Substitution | Substituent Type/Group | Observed Effect on Activity | Target/Activity | Citation |
|---|---|---|---|---|
| Benzimidazole C6 | Electron-releasing (e.g., -OCH₃) | Strong activity | Anti-inflammatory | nih.gov |
| Benzimidazole C6 | Electron-withdrawing (e.g., -NO₂) | Increased activity | Anti-inflammatory | nih.govmdpi.com |
| Benzimidazole C5 | Electron-withdrawing or -releasing | Higher antimicrobial effect | Antimicrobial | arabjchem.org |
| Benzimidazole N1 | Heterocyclic groups | Potent activity | Anti-inflammatory | mdpi.com |
| Phenylurea (para-position) | Methoxy group (-OCH₃) | Enhanced inhibitory action | α-amylase & α-glucosidase | nih.govmdpi.com |
| Phenylurea (para-position) | Trifluoromethyl (-CF₃) | Crucial for potent inhibition | E. coli β-glucuronidase | tandfonline.com |
| Phenylurea | 3-Chloro, 4-Fluoro | Most effective activity | Anticancer (Lung) | neliti.com |
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that modulates biological activity. The specific spatial orientation of substituents can determine how well a molecule fits into the binding site of its target protein.
In the rational design of Fms-like tyrosine kinase 3 (FLT3) inhibitors, the orientation of substituents on a phenyl group was shown to be a key factor. tandfonline.com Researchers found that benzimidazole derivatives with a 1, 3, 5-substituted phenyl group were significantly more potent than those with a 1, 3, 4-substituted phenyl group. tandfonline.com This suggests that the 1, 3, 5-substitution pattern allows the molecule to occupy a hydrophobic pocket within the FLT3 kinase binding site more effectively, highlighting the importance of spatial arrangement for optimal interaction. tandfonline.com Similarly, the anti-inflammatory activity of certain benzimidazole derivatives has been reported to be dependent on the type and the specific linked position of sugar moieties conjugated to the core nucleus, further underscoring the role of stereochemical factors. mdpi.com
Positional and Electronic Effects of Substituents
Principles of Rational Design Based on SAR
The insights gained from SAR studies form the foundation for the rational design of new and improved benzimidazole-urea derivatives. This approach uses knowledge of the biological target and existing ligand interactions to design molecules with enhanced potency, selectivity, and drug-like properties.
Target-based molecular design relies on the three-dimensional structure of the biological target, such as an enzyme or receptor, to guide the design of inhibitors. nih.govacs.org This structure-guided approach was successfully used to discover and optimize a novel class of benzimidazole-urea inhibitors targeting the ATP-binding sites of bacterial DNA gyrase and topoisomerase IV. nih.govacs.org By using modeling and the known structure of the target, researchers were able to design potent dual-targeting inhibitors with significant antibacterial activity. nih.govacs.org
Another example is the development of inhibitors for the FLT3 kinase. tandfonline.com In this work, researchers rationally designed a new series of inhibitors by replacing the quinazoline (B50416) core of a known inhibitor with a benzimidazole scaffold while retaining an indazole moiety as a crucial hinge-binding element. tandfonline.com This targeted modification led to derivatives with enhanced potency against FLT3. tandfonline.com Molecular docking simulations are also a key tool, used to predict and analyze the binding interactions between designed compounds and their target proteins, thereby explaining the activity of different derivatives and guiding further design. tandfonline.com
Lead optimization is the process of taking an initial "hit" or "lead" compound—a molecule with promising, albeit imperfect, activity—and systematically modifying its chemical structure to improve its therapeutic profile. This iterative process aims to enhance properties such as potency and selectivity while minimizing undesirable effects. nih.gov
The optimization of benzimidazole derivatives often involves synthesizing a library of analogues with systematic variations. tandfonline.comnih.gov For instance, in the development of bradykinin (B550075) B1 receptor antagonists, researchers began with a parent compound with an IC₅₀ value of 3500 nM. Through targeted optimization of the substituted moieties, they were able to develop a significantly more potent compound with an IC₅₀ of 0.7 nM, and ultimately a chloroimidazole derivative with an IC₅₀ of 0.3 nM. nih.gov Similarly, a hit-to-lead optimization campaign for trypanosomacides involved creating a series of benzimidazole analogues with key modifications to the core scaffold, which resulted in improved potency while maintaining low cytotoxicity. nih.gov This process of discovery and optimization through the judicious use of structure-activity relationships is a cornerstone of modern drug development. nih.govacs.org
Table 2: Compound Names Mentioned in the Article
| Abbreviated Name / Code | Full Chemical Name |
|---|---|
| SRA20 | 1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea |
Advanced Applications and Future Research Directions Non Clinical Focus
Applications in Catalysis (Organo- and Heterogeneous Catalysis)
Benzimidazole-urea derivatives have emerged as powerful catalysts, finding applications in both homogeneous (organocatalysis) and heterogeneous catalytic systems. Their design allows for the precise tuning of electronic and steric properties to control reaction outcomes.
Urea (B33335) and its derivatives are highly effective organocatalysts, primarily functioning through hydrogen bonding. wikipedia.orgnih.gov The two N-H groups of the urea moiety can act as a "double hydrogen-bond donor," forming non-covalent interactions with substrates. This interaction activates the substrate, making it more susceptible to nucleophilic attack, and can stabilize transition states, thereby accelerating the reaction and often controlling its stereoselectivity. wikipedia.orgmdpi.com
Chiral (thio)urea derivatives, in particular, have become indispensable tools in asymmetric organocatalysis for a wide array of chemical transformations. sioc-journal.cn These catalysts are valued for their stability, low toxicity, and ability to function under mild, metal-free conditions. wikipedia.org The development of bifunctional urea catalysts, which contain both a hydrogen-bond donor site and a Lewis basic or Brønsted basic site within the same molecule, has further expanded their synthetic utility.
Table 1: Examples of Reactions Catalyzed by Urea-Based Organocatalysts
| Reaction Type | Catalyst Feature | Role of Urea Moiety | Reference |
|---|---|---|---|
| Michael Addition | Chiral bifunctional thiourea (B124793) | Activates electrophile and directs stereochemistry | wikipedia.org |
| Friedel-Crafts Alkylation | Chiral urea with Brønsted acid | Disrupts catalyst self-aggregation, increases acidity | mdpi.com |
| Baylis-Hillman Reaction | Thiourea derivative as cocatalyst | Accelerates reaction by stabilizing intermediates | rsc.org |
The benzimidazole (B57391) framework is a robust structural component for creating heterogeneous catalysts. doi.org These catalysts are typically designed by immobilizing benzimidazole derivatives or their metal complexes onto solid supports, such as silica, carbon nanotubes, or polymers. researchgate.netmdpi.com This approach combines the intrinsic catalytic activity of the benzimidazole moiety with the practical advantages of heterogeneous systems, including ease of separation from the reaction mixture and catalyst recyclability. doi.orgmdpi.com
Benzimidazole-based materials have been successfully employed for synthesizing a variety of organic compounds. ajgreenchem.comacs.org For instance, nanoparticles decorated with benzimidazole derivatives serve as efficient and reusable catalysts for condensation reactions to produce other valuable benzimidazole structures. mdpi.comajgreenchem.com The development of catalysts like magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS) showcases an engineered approach to creating sustainable heterogeneous catalysts for synthesizing benzimidazole derivatives under mild conditions. rsc.orgresearchgate.net
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry research. Benzimidazole-urea compounds are promising catalysts for these transformations. The urea moiety can activate both CO₂ and epoxides through hydrogen bonding, while the benzimidazole part can be functionalized to enhance catalytic activity or serve as a ligand for a metal center. acs.org
Ionic polymers incorporating both imidazolium (B1220033) and urea functionalities have been designed as metal-free, heterogeneous catalysts for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates. acs.org In such systems, the urea groups act as hydrogen bond donors, and the halide anion associated with the imidazolium salt acts as a nucleophile, cooperatively facilitating the reaction under mild conditions. acs.org Furthermore, benzimidazole-based catalysts have been explored for the synthesis of benzimidazoles using CO₂ as a C1 source, highlighting a sustainable pathway for creating complex molecules. researchgate.net Some systems utilize bimetallic nanocatalysts for both CO₂ fixation into benzimidazoles and the subsequent methanation of CO₂. researchgate.net
Benzimidazole-Based Heterogeneous Catalysts
Supramolecular Materials Science and Sensing
The ability of benzimidazole-urea molecules to engage in specific, directional, non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them ideal building blocks for supramolecular chemistry and the development of advanced functional materials. researchgate.nettandfonline.comnih.gov
The benzimidazole ring is an excellent chromophore and fluorophore, and its electronic properties are sensitive to its chemical environment. researchgate.nettandfonline.com This sensitivity, combined with the strong anion-binding affinity of the urea group, has led to the development of numerous benzimidazole-urea-based chemical sensors. These sensors can detect ions and neutral molecules through changes in color (colorimetric) or fluorescence intensity/wavelength (fluorescent). sioc-journal.cnrsc.org
For example, neutral benzimidazole-based urea receptors have been designed for the selective sensing of anions like sulfate (B86663) (SO₄²⁻) in aqueous media. rsc.orgrsc.org The binding of the anion to the urea moiety via hydrogen bonds perturbs the electronic structure of the conjugated benzimidazole system, resulting in a measurable optical response. rsc.org The design can be fine-tuned by altering terminal substituents, which can induce different aggregation behaviors, such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), providing diverse sensing strategies. rsc.orgresearchgate.net Benzimidazole derivatives have also been incorporated into sensors for detecting nitroaromatic explosives and heavy metal ions like mercury(II). patsnap.comacs.org
Table 2: Benzimidazole-Urea Based Chemical Sensors
| Target Analyte | Sensor Type | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Sulfate/Bisulfate Anions | Fluorescent | Hydrogen bonding disrupts fluorophore electronics | High selectivity in aqueous medium | rsc.orgrsc.org |
| Nitroaromatic Compounds | Fluorescent | Fluorescence quenching upon binding | High sensitivity for explosives detection | patsnap.com |
| Mercury (II) Ions | Fluorescent | Coordination with benzimidazole nitrogen inhibits PET | Detection in vitro and in vivo | acs.org |
The versatile electronic and photophysical properties of benzimidazole derivatives make them attractive candidates for use in optoelectronic materials. tandfonline.com Their inherent ability to transport charge, combined with high thermal stability and the potential for broad structural modification, has led to their application in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) materials. researchgate.netbiointerfaceresearch.com
The benzimidazole scaffold can act as an electron-accepting unit and a π-bridging system in complex molecular architectures designed for optoelectronic applications. researchgate.netresearchgate.net Theoretical and experimental studies have shown that modifying benzimidazole derivatives with various electron-donating and -accepting groups can tune their HOMO-LUMO energy gaps, influencing their charge transport and optical properties. nih.gov Single crystals of substituted benzimidazoles have demonstrated high transparency and large energy gaps, making them suitable for optoelectronic devices. researchgate.net Furthermore, incorporating benzimidazole nanocrystals into polymer nanofibers has been shown to produce materials with effective optical limiting capabilities, which are crucial for protecting sensitive optical components from high-intensity laser light. acs.org
Organic Corrosion Inhibition
Benzimidazole-urea derivatives have emerged as effective organic corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive acidic environments. nih.govd-nb.info Their efficacy stems from the presence of heteroatoms (nitrogen, oxygen) and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface. d-nb.infonih.gov This adsorption process forms a protective film that blocks the active sites for corrosion, thereby mitigating the degradation of the metal. nih.govd-nb.info
The mechanism of inhibition is typically of a mixed type, meaning these compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org Studies have shown that the inhibition efficiency of benzimidazole derivatives increases with their concentration in the corrosive medium. nih.govacs.org The adsorption of these inhibitor molecules on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. nih.govacs.org
The molecular structure of the benzimidazole-urea compound plays a crucial role in its inhibitory performance. The presence of substituent groups can significantly influence the electron density at the adsorption centers, thereby affecting the strength of the inhibitor-metal bond. For instance, theoretical studies using Density Functional Theory (DFT) have been employed to correlate molecular properties like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment with inhibition efficiency. d-nb.info
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm | Inhibition Type |
|---|---|---|---|---|---|
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1 M HCl | 88.2 | Langmuir | Mixed-type (predominantly anodic) |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon Steel | 1 M HCl | 95.4 | Langmuir | Mixed-type (predominantly cathodic) |
| 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh I) | Mild Steel | 15% HCl | Concentration-dependent | Langmuir | Mixed-type |
| 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh II) | Mild Steel | 15% HCl | Concentration-dependent | Langmuir | Mixed-type |
| 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh III) | Mild Steel | 15% HCl | Concentration-dependent | Langmuir | Mixed-type |
Applications in Agronomy and Crop Protection
In the agricultural sector, benzimidazole derivatives are well-established as a class of systemic fungicides. wikipedia.orgmdpi.com They are effective against a broad spectrum of fungal pathogens, including various ascomycetes and basidiomycetes that affect cereals, fruits, and vegetables. wikipedia.org The primary mode of action of these fungicides involves the disruption of mitosis in fungal cells by binding to β-tubulin, a key protein in the formation of the mitotic spindle. wikipedia.org This specific target site, however, has led to the rapid development of fungicide resistance in many pathogenic fungi, which is a significant concern in crop protection. wikipedia.org
Beyond their fungicidal properties, benzimidazole-urea compounds are being investigated for their potential as urease inhibitors. tandfonline.comcabidigitallibrary.org Urease is an enzyme that catalyzes the hydrolysis of urea, a major component of nitrogen fertilizers, into ammonia (B1221849) and carbon dioxide. cabidigitallibrary.org This rapid conversion can lead to significant nitrogen loss from the soil through ammonia volatilization. cabidigitallibrary.org By inhibiting urease activity, benzimidazole-urea derivatives can help to slow down the rate of urea hydrolysis, thereby improving the efficiency of nitrogen fertilizers and reducing their environmental impact. cabidigitallibrary.org Research has shown that certain benzimidazole derivatives can be potent inhibitors of jack bean urease and soil urease activity. cabidigitallibrary.org
| Application | Target | Mechanism of Action | Key Compounds/Derivatives |
|---|---|---|---|
| Fungicide | Ascomycetes and Basidiomycetes | Inhibition of β-tubulin polymerization, disrupting mitosis. wikipedia.org | Benomyl, Carbendazim (MBC), Thiabendazole. wikipedia.org |
| Urease Inhibitor | Urease enzyme | Inhibition of urea hydrolysis to reduce nitrogen loss. cabidigitallibrary.org | Various synthesized benzimidazole derivatives. cabidigitallibrary.org |
Bioinorganic Chemistry Aspects
The bioinorganic chemistry of benzimidazole-urea ligands is a burgeoning field of research, driven by the versatile coordination capabilities of these molecules.
Benzimidazole-urea derivatives can act as ligands, forming stable complexes with a variety of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govmdpi.com The benzimidazole ring system, with its azomethine nitrogen, provides a key coordination site. mdpi.com The urea moiety can also participate in coordination, often through its carbonyl oxygen, leading to the formation of chelate rings that enhance the stability of the metal complexes. nih.gov
The synthesis of these metal complexes typically involves the reaction of a benzimidazole-urea ligand with a metal salt in a suitable solvent. nih.govtandfonline.com The resulting complexes can exhibit diverse geometries, such as octahedral or square-planar, depending on the metal ion and the specific ligand structure. tandfonline.com These metal complexes are of interest due to their potential applications in various fields, including catalysis and materials science. nih.gov
The properties of the resulting MOFs and coordination polymers, such as their dimensionality and porosity, can be tuned by varying the metal ion, the dicarboxylate co-ligands, and the reaction conditions, including the solvent. rsc.orgrsc.org For example, the use of different positional isomers of benzenedicarboxylate has been shown to result in coordination polymers with different architectures. rsc.org These materials are being explored for applications in areas such as gas storage and separation. osti.gov A conductive MOF, Co–PMDA–2-mbIM (where 2-mbIM is 2-methyl benzimidazole), has shown a high yield rate for urea electrosynthesis. rsc.org
| Ligand | Metal Ion | Co-ligand/Solvent | Resulting Structure | Reference |
|---|---|---|---|---|
| 1-(3-(1H-imidazol-1-yl)propyl)-3-phenylurea | Zinc(II) | 1,3-benzenedicarboxylate | One-dimensional coordination polymer | rsc.org |
| 1-(3-(1H-imidazol-1-yl)propyl)-3-phenylurea | Zinc(II) | 1,4-benzenedicarboxylate | Two-dimensional coordination polymer | rsc.org |
| 2-methyl benzimidazole (2-mbIM) | Cobalt | Pyromellitic dianhydride (PMDA) | Conductive MOF (Co–PMDA–2-mbIM) | rsc.org |
Coordination Chemistry of Benzimidazole-Urea Ligands
Emerging Trends and Prospective Research Areas
The field of benzimidazole-urea research is continually evolving, with new trends and prospective applications on the horizon.
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and materials design process, and the development of novel benzimidazole-urea derivatives is no exception. pitt.eduresearchgate.net These computational tools can accelerate the design and screening of new molecules with desired properties, significantly reducing the time and cost associated with traditional experimental approaches. pitt.eduresearchgate.net
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of benzimidazole derivatives, including benzimidazole-ureas, is an area of intense research, with a significant shift towards green and sustainable chemistry to mitigate the environmental impact of traditional methods. rsc.org Conventional approaches often involve harsh reaction conditions, toxic solvents, and the use of stoichiometric amounts of hazardous reagents, leading to significant waste generation. mdpi.com Modern research, therefore, focuses on the development of eco-friendly alternatives that are characterized by higher efficiency, milder reaction conditions, shorter reaction times, and the use of recyclable catalysts.
A variety of innovative and sustainable methods have been explored for the synthesis of the benzimidazole scaffold. These include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. doi.org Nanomaterials, in particular, have emerged as highly effective catalysts due to their high surface area and unique catalytic properties. For instance, engineered nanomaterials like MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) have been successfully employed for the one-pot synthesis of 2-substituted benzimidazole derivatives under ambient temperature, with the catalyst being recyclable for up to six runs without a significant loss in yield. rsc.org Similarly, magnetic nanocatalysts, such as those based on cobalt-doped nickel ferrite (B1171679) (Ni₀.₆Co₀.₄Fe₂O₄), have been utilized for the solvent-free synthesis of benzimidazoles, offering easy separation and reusability. doi.org
The use of Lewis acids as catalysts represents another green alternative, with erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) being a notable example. mdpi.com This catalyst has been shown to be highly efficient in promoting the synthesis of 1,2-disubstituted benzimidazoles in high yields and short reaction times, even in water as a solvent. mdpi.com Furthermore, deep eutectic solvents (DES), such as a combination of ZrOCl₂·8H₂O and urea, have been investigated as environmentally benign reaction media and catalysts, demonstrating excellent yields in the formation of benzimidazole derivatives under mild conditions. mdpi.com
Microwave-assisted synthesis has also gained prominence as a sustainable technique, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. This approach has been successfully applied to the synthesis of various benzimidazole derivatives.
The table below summarizes some of the novel and sustainable methodologies developed for the synthesis of benzimidazole derivatives.
| Catalyst/Method | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| MgO@DFNS | o-phenylenediamine (B120857), various aldehydes | Acetonitrile | Ambient temperature | High | rsc.org |
| Ni₀.₆Co₀.₄Fe₂O₄ | o-phenylenediamine, various aldehydes | Solvent-free | - | High | doi.org |
| Er(OTf)₃ | o-phenylenediamine, various aldehydes | Water | 1-2 °C or 80 °C | High | mdpi.com |
| ZrOCl₂·8H₂O/urea (DES) | o-phenylenediamine, benzaldehyde | - | 80 °C | 95 | mdpi.com |
| Iron(III) porphyrin | benzo-1,2-quinone, aldehydes, ammonium (B1175870) acetate (B1210297) | - | Room temperature | High | rsc.org |
| Cu(II)-Alg hydrogel beads | o-phenylenediamine, various aldehydes | Water-ethanol | Room temperature | 70-94 | |
| C-SO₃H | aromatic aldehydes, o-phenylenediamine | Ethanol (B145695) | Reflux | High |
These advancements in synthetic methodologies not only provide more environmentally friendly routes to benzimidazole-urea compounds but also open up new avenues for the creation of diverse derivatives with potentially novel applications in materials science and catalysis.
Interdisciplinary Research with Advanced Materials and Catalysis
The unique structural features of the benzimidazole-urea scaffold, characterized by its hydrogen bonding capabilities, aromatic system, and potential for metal coordination, make it a promising candidate for interdisciplinary research in advanced materials and catalysis. While specific research on "Benzimidazole-urea, 47" in these non-clinical areas is not extensively documented, the broader class of benzimidazole derivatives has seen significant exploration, suggesting potential future directions for this specific compound.
Benzimidazoles in Supramolecular Chemistry and Advanced Materials:
The benzimidazole moiety is a versatile building block in supramolecular chemistry due to its ability to participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. researchgate.net These interactions can be harnessed to construct well-defined supramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. The urea functional group is also well-known for its strong hydrogen-bonding capabilities, which can be exploited in the design of supramolecular gels and other soft materials. tandfonline.com
The combination of benzimidazole and urea functionalities in a single molecule, as in "this compound," offers multiple points for directed self-assembly. For instance, benzimidazole-based receptors have been designed for the recognition of neutral guest molecules like barbiturates and ureas in polar solvents. rsc.org The physicochemical properties of benzimidazole derivatives allow for their assembly into diverse structures with varied morphologies and properties, from small coordination complexes to more complex macrostructures like microflowers and nanowires. researchgate.net These materials have potential applications in sensing, photoluminescence, and the fabrication of novel nanostructures. researchgate.net
Benzimidazoles in Catalysis:
The benzimidazole scaffold is a key component in the design of ligands for transition-metal catalysis. rsc.org N-heterocyclic carbenes (NHCs) derived from benzimidazoles are a prominent class of ligands that have found widespread use in various catalytic transformations due to their strong σ-donating properties and the stability they impart to metal centers. Furthermore, benzimidazole derivatives themselves can act as catalysts. For example, copper complexes of benzimidazole Schiff base ligands have been shown to catalyze the oxidation of alkynes. semanticscholar.org
The urea moiety can also play a role in catalysis, either by acting as a hydrogen-bond donor to activate substrates or by participating in the coordination of metal ions. The integration of the benzimidazole and urea groups in "this compound" could lead to the development of novel bifunctional catalysts or ligands with unique reactivity and selectivity. The potential for these compounds to act as ligands for the synthesis of other valuable chemical entities, such as chiral benzimidazole derivatives, has also been explored. nih.gov
The table below summarizes the roles of benzimidazole derivatives in advanced materials and catalysis, highlighting the potential for "this compound".
| Area of Research | Role of Benzimidazole-Urea Scaffold | Potential Applications |
| Supramolecular Chemistry | Building block for self-assembly via hydrogen bonding and π-π stacking | Anion recognition, molecular sensing, supramolecular gels, functional nanostructures |
| Advanced Materials | Component of coordination polymers and MOFs | Gas storage, separation, photoluminescent materials |
| Catalysis | Precursor to N-heterocyclic carbene (NHC) ligands | Homogeneous and heterogeneous catalysis |
| Ligand for transition metal catalysts | Cross-coupling reactions, oxidation, reduction | |
| Organocatalyst | Activation of substrates through hydrogen bonding |
Future research in these areas could focus on synthesizing and characterizing metal complexes of "this compound" to evaluate their catalytic activity in various organic transformations. Additionally, the self-assembly behavior of this compound could be investigated to explore its potential in creating novel supramolecular materials with tailored properties for applications in sensing, separation, or as functional thin films.
Q & A
Q. How can researchers leverage structure-activity relationship (SAR) data to optimize Benzimidazole-urea derivatives?
- Answer :
- Pharmacophore Mapping : Identify critical binding groups (e.g., urea’s hydrogen-bond donors) using docking and mutagenesis studies.
- Bioisosteric Replacement : Substitute urea with thiourea to enhance metabolic stability while retaining target engagement, as seen in preclinical analogs .
Ethical and Reporting Standards
Q. What ethical considerations apply when transitioning Benzimidazole-urea derivatives to in vivo studies?
- Answer :
- Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints and sample size justification.
- Data Transparency : Report negative results (e.g., toxicity in non-target organs) to avoid publication bias .
Q. How should researchers address potential conflicts in authorship when collaborating on Benzimidazole-urea projects?
- Answer :
- ICMJE Criteria : Assign authorship based on substantial contributions to design, analysis, or drafting. Document roles early using tools like CRediT (Contributor Roles Taxonomy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
